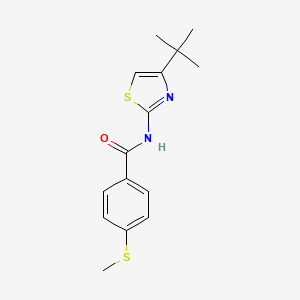![molecular formula C16H14N2OS2 B6510177 N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide CAS No. 896351-68-1](/img/structure/B6510177.png)
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide is a synthetic organic compound characterized by its complex structure comprising a cyclopenta[b]thiophene ring fused with a cyano group and a benzamide moiety substituted with a methylsulfanyl group. Due to its intricate structure, this compound possesses unique chemical and biological properties that have captured the interest of scientists in various research fields.
Mechanism of Action
Target of Action
The primary target of this compound is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall formation .
Mode of Action
The compound interacts with its target enzyme, potentially inhibiting its function
Biochemical Pathways
The compound affects the synthesis of UDP-N-acetylmuramoyl-pentapeptide , the precursor of murein . Murein is a critical component of the bacterial cell wall, and its synthesis is a complex process involving several biochemical pathways . By inhibiting the function of the target enzyme, the compound disrupts these pathways, potentially leading to the weakening or death of the bacteria.
Result of Action
The molecular and cellular effects of the compound’s action are largely determined by its interaction with the target enzyme and the subsequent disruption of the biochemical pathways involved in cell wall formation . This can lead to the weakening or death of the bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Ring: Initial synthesis begins with the formation of the cyclopenta[b]thiophene ring. This often requires cyclization reactions involving thiophene precursors and carbonyl compounds under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions, typically using cyanide salts such as sodium cyanide in polar solvents.
Benzamide Formation: The final step involves coupling the methylsulfanyl benzene derivative with the intermediate cyclopenta[b]thiophene compound. This can be achieved using amide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) under controlled conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, the methods involve optimizations for efficiency and cost-effectiveness. Continuous flow processes and use of automated reactors may be employed to achieve higher yields and purity. Key considerations include the choice of solvents, temperature control, and purification methods to ensure consistency in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide is known to undergo various chemical reactions, including:
Oxidation: Oxidative reactions can introduce functional groups like hydroxyl or carbonyl into the structure, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions, typically employing reagents like lithium aluminum hydride, can reduce the cyano group to primary amines.
Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic benzene ring and the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidants include potassium permanganate and chromium trioxide, often in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used in aprotic solvents.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under varied conditions, often requiring catalysts or base/acid assistance.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amine derivatives. Substitution reactions often yield derivatives with diverse functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide is studied for its potential as a building block for more complex molecules. Its ability to undergo various transformations makes it a versatile intermediate in organic synthesis.
Biology
The compound has garnered interest in biological studies due to its potential as a ligand in enzyme studies or as a probe in understanding specific biological pathways. Its unique structure allows it to interact with various biological macromolecules.
Medicine
In medicinal chemistry, this compound may serve as a lead compound in drug discovery. Researchers investigate its interactions with biological targets to design novel therapeutic agents, particularly in the fields of oncology and neurology.
Industry
Industrial applications include its use in the development of advanced materials, such as organic semiconductors, due to its stable and flexible electronic properties.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other cyclopenta[b]thiophene derivatives, N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(methylsulfanyl)benzamide is unique due to its combination of a cyano group and a methylsulfanyl benzamide moiety. This combination imparts distinctive reactivity and interaction profiles.
List of Similar Compounds
Cyclopenta[b]thiophene derivatives: Compounds like 2,3-dihydrocyclopenta[b]thiophene.
Benzamide derivatives: Compounds such as 4-methylsulfanylbenzamide.
Cyano-substituted derivatives: Compounds like 3-cyanothiophene.
These comparisons highlight the uniqueness of the compound in terms of its synthetic potential and biological relevance.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-20-11-7-5-10(6-8-11)15(19)18-16-13(9-17)12-3-2-4-14(12)21-16/h5-8H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXFTCKQFFNPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2,5-dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B6510095.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B6510099.png)
![3-({5,5-dioxo-3aH,4H,6H,6aH-5lambda6-thieno[3,4-d][1,3]thiazol-2-yl}amino)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B6510109.png)

![3-[2-(4-fluorophenoxy)acetamido]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6510114.png)
![1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6510120.png)
![3-(5-chloro-2-methylphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6510134.png)
![3-(5-chloro-2-methylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6510142.png)
![3-(3-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6510147.png)

![ethyl 3-cyano-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B6510181.png)
![2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6510184.png)
![2-{[5-(3-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6510192.png)
![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6510193.png)
